

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 1-methylcyclopropanecarboxylate

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Compound of Interest

Compound Name: Ethyl 1-methylcyclopropanecarboxylate

Cat. No.: B031162

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 1-methylcyclopropanecarboxylate** (CAS No: 71441-76-4, Molecular Formula: C₇H₁₂O₂), a key intermediate in various chemical syntheses.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 1-methylcyclopropanecarboxylate**, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. For comparative purposes, data for the structurally similar Ethyl cyclopropanecarboxylate is also included where available.

Table 1: ¹H NMR Spectroscopic Data

Assignment	Ethyl 1-methylcyclopropanecarboxylate (Predicted)	Ethyl cyclopropanecarboxylate (Experimental)[2]
O-CH ₂ -CH ₃ (quartet)	~4.1 ppm	4.08 ppm
O-CH ₂ -CH ₃ (triplet)	~1.2 ppm	1.22 ppm
Cyclopropane CH ₂ (multiplet)	~0.8-1.0 ppm	0.79 ppm
Ring-CH (multiplet)	-	1.55 ppm
CH ₃ on ring (singlet)	~1.3 ppm	-

Table 2: ¹³C NMR Spectroscopic Data

Assignment	Ethyl 1-methylcyclopropanecarboxylate (Predicted)	Ethyl cyclopropanecarboxylate (Experimental)
C=O	~174 ppm	174.4 ppm
O-CH ₂ -CH ₃	~60 ppm	60.1 ppm
O-CH ₂ -CH ₃	~14 ppm	14.2 ppm
C-CH ₃ on ring	~20 ppm	-
Cyclopropane CH ₂	~16 ppm	8.2 ppm
Ring-CH	-	12.8 ppm
CH ₃ on ring	~22 ppm	-

Table 3: Infrared (IR) Spectroscopic Data

Functional Group	Ethyl 1-methylcyclopropanecarboxylate (Predicted)	Ethyl cyclopropanecarboxylate (Experimental)
C=O stretch (ester)	~1730 cm ⁻¹	1727 cm ⁻¹
C-O stretch	~1180 cm ⁻¹	1182 cm ⁻¹
C-H stretch (alkane)	~2980-2850 cm ⁻¹	2984, 2940, 2879 cm ⁻¹

Table 4: Mass Spectrometry Data

Parameter	Ethyl 1-methylcyclopropanecarboxylate (Predicted)[3]	Ethyl cyclopropanecarboxylate (Experimental)[4]
Molecular Ion [M] ⁺	m/z 128.0837	m/z 114.0681
Key Fragments	[M-C ₂ H ₅] ⁺ (m/z 99), [M-OC ₂ H ₅] ⁺ (m/z 83), [C ₂ H ₅] ⁺ (m/z 29)	[M-OC ₂ H ₅] ⁺ (m/z 69), [C ₃ H ₅] ⁺ (m/z 41), [C ₂ H ₅] ⁺ (m/z 29)
Base Peak	m/z 83	m/z 69

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **Ethyl 1-methylcyclopropanecarboxylate** are provided below. The synthesis is adapted from established methods for similar cyclopropane derivatives.

2.1. Synthesis of Ethyl 1-methylcyclopropanecarboxylate

This procedure is adapted from the synthesis of methyl cyclopropanecarboxylate and involves a cyclopropanation reaction.[5][6]

- Materials:
 - Ethyl methacrylate

- Diazomethane (generated in situ from a suitable precursor, e.g., Diazald®)
- Palladium(II) acetate (catalyst)
- Diethyl ether (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Procedure:
 - A solution of ethyl methacrylate (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
 - A catalytic amount of palladium(II) acetate (0.01 equivalents) is added to the solution.
 - A freshly prepared ethereal solution of diazomethane is added dropwise from the dropping funnel to the reaction mixture at 0 °C with vigorous stirring. The addition is continued until a faint yellow color of diazomethane persists.
 - The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.
 - The reaction is quenched by the careful addition of a few drops of acetic acid until the yellow color disappears.
 - The mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
 - The crude product is purified by fractional distillation to yield pure **Ethyl 1-methylcyclopropanecarboxylate**.

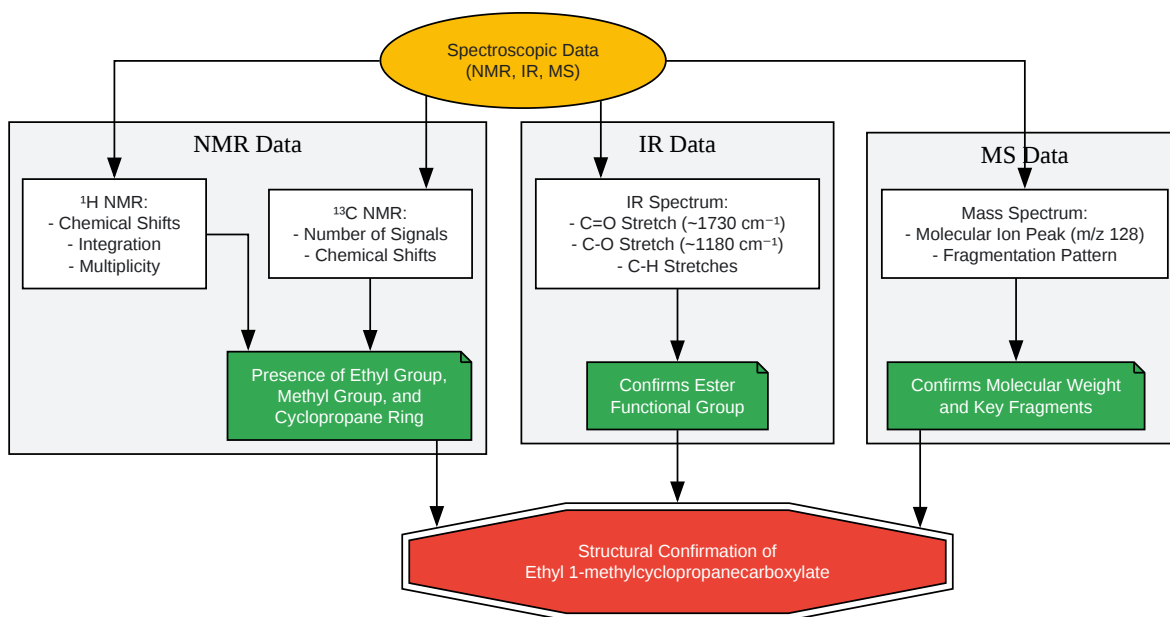
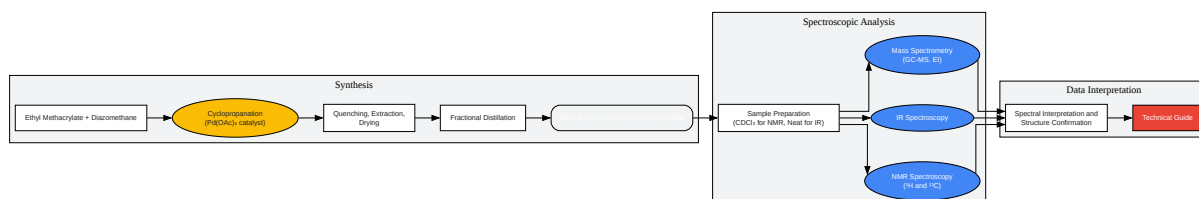
2.2. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
 - Samples are dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
 - For ^1H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, proton-decoupled spectra are acquired.
- Infrared (IR) Spectroscopy:
 - IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
 - A small amount of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film.
 - The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.
- Mass Spectrometry (MS):
 - Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
 - The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
 - A standard electron energy of 70 eV is used for ionization.

Visualizations

Workflow for Spectroscopic Analysis of **Ethyl 1-methylcyclopropanecarboxylate**

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Ethyl 1-methylcyclopropanecarboxylate**.



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